molecular formula C11H13FN2O2 B1531914 (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1566215-44-8

(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1531914
CAS No.: 1566215-44-8
M. Wt: 224.23 g/mol
InChI Key: LURYMWDZBICIHZ-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the pyridine ring and a hydroxymethyl group on the pyrrolidine ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 5-fluoropyridine with a halogenated pyrrolidine derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. The use of automated systems for reaction monitoring and control can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups on the compound.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, which may be useful in various applications.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: : The compound may have potential therapeutic applications, such as in the treatment of diseases where its unique structure can interact with specific biological targets.

  • Industry: : It can be utilized in the production of advanced materials and chemicals with specific properties.

Comparison with Similar Compounds

(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:

  • Bis((5-fluoropyridin-3-yl)methyl)amine: : This compound has a similar fluorinated pyridine structure but lacks the hydroxymethyl group.

  • 6-fluoro-3-pyridinemethanol: : This compound features a fluorine atom on the pyridine ring and a hydroxymethyl group, but the pyridine ring is positioned differently.

The uniqueness of This compound lies in its specific combination of functional groups and their spatial arrangement, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-3-9(4-13-5-10)11(16)14-2-1-8(6-14)7-15/h3-5,8,15H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYMWDZBICIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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